Comparative Synthetic Yield: Benzofuran-6-carboxylic Acid (78%) Demonstrates Superior Process Efficiency Over 2- (67.7%) and 3-Carboxylic Acid (45-60%) Analogs
Benzofuran-6-carboxylic acid is synthesized from 4-bromo-2-hydroxybenzaldehyde in a reported yield of 78%, significantly higher than the yields reported for benzofuran-2-carboxylic acid (67.7% total yield) and benzofuran-3-carboxylic acid (45-60% overall yield over multiple steps) under comparable preparative contexts [1][2][3]. The improved yield directly translates to lower cost per unit mass for procurement.
| Evidence Dimension | Synthetic Yield (Isolated Product) |
|---|---|
| Target Compound Data | 78% yield from 4-bromo-2-hydroxybenzaldehyde |
| Comparator Or Baseline | Benzofuran-2-carboxylic acid: 67.7% total yield; Benzofuran-3-carboxylic acid: 45-58% overall yield over multiple steps |
| Quantified Difference | +10.3% to +33% absolute yield advantage |
| Conditions | Target: 4-bromo-2-hydroxybenzaldehyde, dimethylacetamide, Zn dust, 60°C, then DDQ/MnO₂; Comparator (2-): Salicylaldehyde, ethyl chloroacetate, K₂CO₃, KI; Comparator (3-): Michael addition/Heck cyclization or base-catalyzed rearrangement, multiple steps. |
Why This Matters
Higher synthetic yield reduces raw material costs and waste, improving the economic viability of large-scale procurement.
- [1] AIPub. The synthesis of benzofuran-2-carboxylic acid. View Source
- [2] Han, S.; Cheon, C.-H. Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. J. Org. Chem. 2016. View Source
- [3] Raj, A. A. P.; Hemalatha, T.; Ponpandian, T. An Efficient Synthetic Method for the Key Fragment of Lifitegrast: Benzofuran-6-carboxylic Acid. ChemistrySelect 2025, e202500914. View Source
